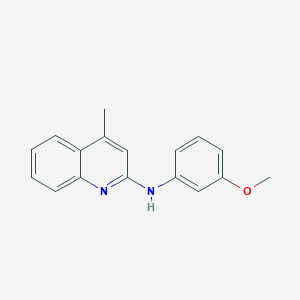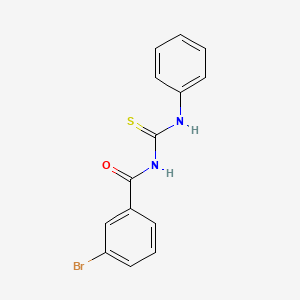
2-(3,5-dimethylphenoxy)-4-quinolinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-dimethylphenoxy)-4-quinolinecarbonitrile, also known as DMQX, is a synthetic compound that is widely used in scientific research. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities. DMQX has been extensively studied for its effects on the central nervous system, and it has been found to be a potent antagonist of glutamate receptors.
作用机制
2-(3,5-dimethylphenoxy)-4-quinolinecarbonitrile binds to the glycine-binding site of the NMDA receptor and blocks the channel pore, thereby preventing the influx of calcium ions and the depolarization of the postsynaptic membrane. This leads to the inhibition of NMDA receptor-mediated synaptic transmission and the modulation of neuronal excitability and plasticity. 2-(3,5-dimethylphenoxy)-4-quinolinecarbonitrile is a non-competitive antagonist, which means that it does not compete with the endogenous ligands of the NMDA receptor such as glutamate and glycine, but rather binds to a distinct allosteric site.
Biochemical and Physiological Effects
2-(3,5-dimethylphenoxy)-4-quinolinecarbonitrile has been shown to have various biochemical and physiological effects on the central nervous system. In vitro studies have demonstrated that 2-(3,5-dimethylphenoxy)-4-quinolinecarbonitrile inhibits NMDA receptor-mediated synaptic transmission in a dose-dependent manner. This effect is reversible and selective for the NMDA receptor subtype, as 2-(3,5-dimethylphenoxy)-4-quinolinecarbonitrile does not affect other glutamate receptors such as AMPA (alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors.
In vivo studies have shown that 2-(3,5-dimethylphenoxy)-4-quinolinecarbonitrile has anticonvulsant and neuroprotective effects in animal models of epilepsy and stroke. 2-(3,5-dimethylphenoxy)-4-quinolinecarbonitrile has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. However, 2-(3,5-dimethylphenoxy)-4-quinolinecarbonitrile has also been shown to have some adverse effects such as sedation, ataxia, and motor impairment at high doses.
实验室实验的优点和局限性
2-(3,5-dimethylphenoxy)-4-quinolinecarbonitrile has several advantages for lab experiments. It is a selective and potent antagonist of the NMDA receptor subtype, which allows for the specific modulation of NMDA receptor-mediated synaptic transmission. 2-(3,5-dimethylphenoxy)-4-quinolinecarbonitrile is also stable and easy to handle, and it can be used in various experimental systems such as in vitro slice preparations, in vivo animal models, and cell culture systems.
However, 2-(3,5-dimethylphenoxy)-4-quinolinecarbonitrile also has some limitations for lab experiments. It has some off-target effects on other receptors such as the 5-HT3 (serotonin) receptor and the GABAA (gamma-aminobutyric acid) receptor, which may confound the interpretation of the results. 2-(3,5-dimethylphenoxy)-4-quinolinecarbonitrile also has some adverse effects such as sedation and ataxia, which may limit its use in behavioral studies.
未来方向
There are several future directions for research on 2-(3,5-dimethylphenoxy)-4-quinolinecarbonitrile. One direction is to further elucidate the mechanism of action of 2-(3,5-dimethylphenoxy)-4-quinolinecarbonitrile on the NMDA receptor subtype. This may involve the use of structural biology techniques such as X-ray crystallography and cryo-electron microscopy to determine the atomic structure of the 2-(3,5-dimethylphenoxy)-4-quinolinecarbonitrile-NMDA receptor complex.
Another direction is to investigate the therapeutic potential of 2-(3,5-dimethylphenoxy)-4-quinolinecarbonitrile in neurological and psychiatric disorders. This may involve the use of animal models and clinical trials to test the efficacy and safety of 2-(3,5-dimethylphenoxy)-4-quinolinecarbonitrile in various disorders such as stroke, epilepsy, Alzheimer's disease, and schizophrenia.
Conclusion
2-(3,5-dimethylphenoxy)-4-quinolinecarbonitrile is a synthetic compound that is widely used in scientific research to study the role of glutamate receptors in the central nervous system. 2-(3,5-dimethylphenoxy)-4-quinolinecarbonitrile is a selective antagonist of the NMDA receptor subtype, and it has been shown to have various biochemical and physiological effects on the central nervous system. 2-(3,5-dimethylphenoxy)-4-quinolinecarbonitrile has several advantages for lab experiments, but it also has some limitations and adverse effects. There are several future directions for research on 2-(3,5-dimethylphenoxy)-4-quinolinecarbonitrile, including the elucidation of its mechanism of action and the investigation of its therapeutic potential in neurological and psychiatric disorders.
合成方法
2-(3,5-dimethylphenoxy)-4-quinolinecarbonitrile can be synthesized by reacting 3,5-dimethylphenol with 2-chloro-4-cyanopyridine in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution of the chlorine atom by the phenoxide ion, followed by cyclization and dehydration to form the quinoline ring. The resulting product is then purified by column chromatography to obtain pure 2-(3,5-dimethylphenoxy)-4-quinolinecarbonitrile.
科学研究应用
2-(3,5-dimethylphenoxy)-4-quinolinecarbonitrile is primarily used in scientific research to study the role of glutamate receptors in the central nervous system. Glutamate is the main excitatory neurotransmitter in the brain, and it plays a crucial role in various physiological and pathological processes. Glutamate receptors are classified into two main types: ionotropic receptors and metabotropic receptors. Ionotropic receptors are ligand-gated ion channels that mediate fast synaptic transmission, while metabotropic receptors are G-protein-coupled receptors that modulate neuronal excitability and synaptic plasticity.
2-(3,5-dimethylphenoxy)-4-quinolinecarbonitrile is a selective antagonist of the ionotropic glutamate receptor subtype NMDA (N-methyl-D-aspartate) receptor. NMDA receptors are involved in various physiological processes such as learning and memory, synaptic plasticity, and neuronal development. NMDA receptors are also implicated in various neurological and psychiatric disorders such as stroke, epilepsy, Alzheimer's disease, and schizophrenia. 2-(3,5-dimethylphenoxy)-4-quinolinecarbonitrile has been used to study the role of NMDA receptors in these disorders and to develop new therapeutic strategies.
属性
IUPAC Name |
2-(3,5-dimethylphenoxy)quinoline-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c1-12-7-13(2)9-15(8-12)21-18-10-14(11-19)16-5-3-4-6-17(16)20-18/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZVXYODMTTXPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=NC3=CC=CC=C3C(=C2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylphenoxy)quinoline-4-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5714505.png)








![2-methyl-3-{[(4-nitrophenyl)acetyl]amino}benzoic acid](/img/structure/B5714581.png)
![4-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5714584.png)
![2-methyl-3-[(4-nitrobenzyl)oxy]quinoxaline](/img/structure/B5714592.png)
![5-[(4-methoxyphenyl)amino]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5714602.png)
![6-benzylidene-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5714609.png)